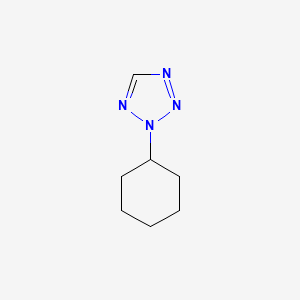
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a cyclohexyl group, a hydroxyl group, a nitro group, and a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid typically involves the reaction of cyclohexyl-containing precursors with phosphonic acid derivatives. One common method is the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate ester, which can then be hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Cyclohexylamines.
Substitution: Phosphonate esters or amides.
Aplicaciones Científicas De Investigación
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate in biochemical studies.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of (1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid moiety can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylphosphonic acid: Lacks the hydroxyl and nitro groups.
(1-Cyclohexyl-1-hydroxyethyl)phosphonic acid: Lacks the nitro group.
(1-Cyclohexyl-2-nitroethyl)phosphonic acid: Lacks the hydroxyl group.
Uniqueness
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid is unique due to the combination of its cyclohexyl, hydroxyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
138479-04-6 |
|---|---|
Fórmula molecular |
C8H16NO6P |
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
(1-cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid |
InChI |
InChI=1S/C8H16NO6P/c10-8(6-9(11)12,16(13,14)15)7-4-2-1-3-5-7/h7,10H,1-6H2,(H2,13,14,15) |
Clave InChI |
NQXSGRVOZZGMSD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C[N+](=O)[O-])(O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
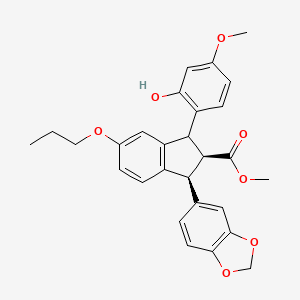
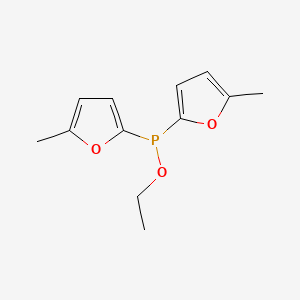
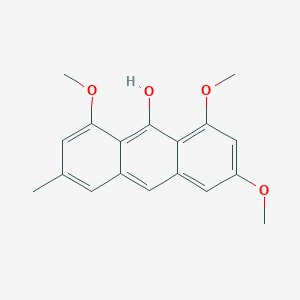
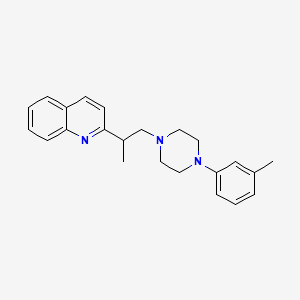
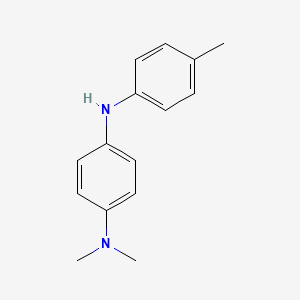
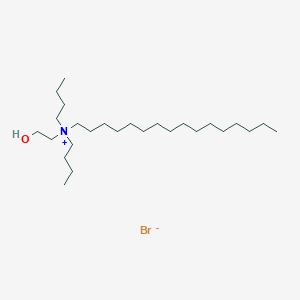

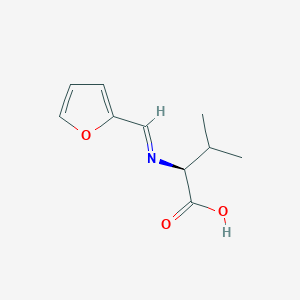
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
